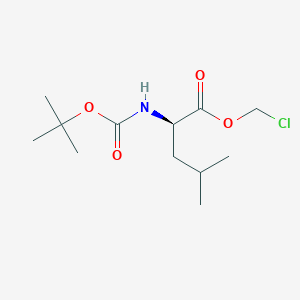

(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate

説明

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate is a chiral ester featuring:

- A chloromethyl ester group, enhancing electrophilicity for nucleophilic substitution reactions.

- A tert-butoxycarbonyl (Boc)-protected amino group, providing stability during synthetic processes.

- A 4-methylpentanoate backbone with R-configuration at the stereogenic center, influencing stereoselective interactions.

Its reactive chloromethyl group distinguishes it from conventional esters (e.g., methyl or propyl esters), enabling unique downstream modifications .

特性

IUPAC Name |

chloromethyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO4/c1-8(2)6-9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUNOMDZDLQYKC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antitumor contexts. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNO

- Molecular Weight : 248.72 g/mol

- CAS Number : 57521-85-4

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in terms of its anti-inflammatory and antitumor properties.

Anti-inflammatory Activity

Recent studies have indicated that related compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, a study on a chloromethyl compound demonstrated its ability to inhibit inflammation in an LPS-induced rat model. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a mechanism that may involve COX-2 inhibition and interference with NF-κB signaling pathways .

Table 1: Inflammatory Parameters Post-Treatment

| Parameter | Control Group (LPS) | Treatment Group (3-CHCl) |

|---|---|---|

| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 |

| IL-1β (pg/mL) | Not reported | Not reported |

| White Blood Cell Count | Elevated | Reduced |

The results indicated a significant reduction in inflammatory markers, supporting the hypothesis that such compounds could be developed into therapeutic agents for COX-related inflammatory diseases.

Antitumor Activity

Preliminary investigations into the antitumor properties of related compounds have shown promising results. For example, compounds structurally similar to this compound were tested against various cancer cell lines, including A549 (lung), MCF-7 (breast), DU145 (prostate), and HepG2 (liver). The findings revealed high inhibition rates and low IC50 values, indicating potent cytotoxic effects against these cancer cell lines .

Table 2: Antitumor Activity Comparison

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that compounds like this compound could serve as lead candidates for further development in cancer therapy.

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are still being elucidated. The anti-inflammatory effects are hypothesized to arise from direct interactions with COX enzymes, while the antitumor effects may involve apoptosis induction through mitochondrial pathways, as evidenced by changes in Bax and Bcl-2 expression levels following treatment .

科学的研究の応用

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups. This compound can be utilized to introduce specific amino acid residues into peptide chains, enhancing the biological activity and specificity of therapeutic peptides.

Case Study: Synthesis of Anticancer Peptides

In a study focused on the development of novel anticancer peptides, this compound was employed to synthesize a series of modified peptides that exhibited improved binding affinity to cancer cell receptors. The incorporation of this compound allowed for the strategic modification of peptide sequences, leading to enhanced cytotoxicity against various cancer cell lines.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex structures.

Data Table: Reactivity Overview

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |

| Coupling Reactions | Reaction with carboxylic acids | Formation of dipeptides or larger chains |

| Functional Group Transformations | Conversion to other functional groups | Creation of diverse chemical entities |

Biochemical Research

3.1 Enzyme Inhibition Studies

Research indicates that this compound can be utilized in enzyme inhibition studies. Its structural properties allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study: Inhibition of Proteases

In a biochemical study aimed at understanding protease activity, this compound was tested as a potential inhibitor. Results demonstrated that it effectively inhibited specific proteases involved in disease pathways, suggesting its utility in drug design for conditions such as viral infections and cancer.

類似化合物との比較

Methyl (2R)-2-[(3R)-3-[(tert-Butoxycarbonyl)amino]pyrrolidin-1-yl]-4-methylpentanoate ((2R,3R)-11c)

- Structure: Methyl ester, Boc-protected amino group, pyrrolidine ring.

- Key Differences: Ester Group: Methyl vs. chloromethyl. The methyl ester is less reactive in nucleophilic substitutions. Backbone: Incorporates a pyrrolidine ring, enhancing rigidity compared to the linear 4-methylpentanoate chain. Synthesis: Achieved via Method B with 71% yield, higher than typical chloromethyl esters due to milder conditions .

(S)-Propyl 2-((3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)amino)-4-methylpentanoate (20)

- Structure: Propyl ester, oxetane ring, Boc-protected amino group.

- Key Differences :

- Ester Group : Propyl ester offers lipophilicity but lacks the chloromethyl group’s reactivity.

- Oxetane Ring : Enhances metabolic stability and mimics peptide bonds, a feature absent in the target compound.

- Synthesis : Produced via hydrogenation with Raney Nickel (78% yield), contrasting with chloromethyl esters requiring halogenation steps .

- Applications : Serves as a peptidomimetic module in drug discovery.

Methyl 2-((R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetamido)-4-methylpentanoate (74)

- Structure: Methyl ester, Boc-protected amino group, 4-chlorophenyl substituent.

- Key Differences: Substituent: 4-Chlorophenyl group introduces steric hindrance and aromatic interactions, unlike the aliphatic 4-methylpentanoate. Ester Group: Methyl ester limits reactivity compared to chloromethyl. Synthesis: Utilizes α-bromo nitroalkane coupling, highlighting divergent synthetic pathways .

- Applications: Targeted for unnatural amino acid synthesis.

Comparative Data Table

Key Research Findings

- Reactivity : The chloromethyl group in the target compound enables facile displacement reactions (e.g., with amines or thiols), making it superior to methyl/propyl esters in constructing covalent inhibitors or prodrugs.

- Stereochemical Impact: The R-configuration at the amino center may enhance binding affinity in chiral environments, as seen in related Boc-protected compounds .

- Stability : Boc protection ensures stability under basic conditions, but the chloromethyl ester may hydrolyze prematurely in aqueous media, requiring controlled handling.

準備方法

Boc Protection of the Amino Acid

The first key step is the protection of the amino group of the amino acid (often leucine or a related derivative) with a tert-butoxycarbonyl group to prevent undesired reactions during subsequent steps. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Formation of the Chloromethyl Ester

The chloromethyl ester group is introduced by esterification of the carboxylic acid with chloromethyl reagents, such as chloromethyl methyl ether or chloromethyl derivatives, often in the presence of a base or catalyst to promote ester formation.

Catalytic Hydrogenation for Stereoselectivity

Several reports detail the use of catalytic hydrogenation to obtain the (R)-configuration with high enantiomeric excess. Catalysts used include:

- Palladium on activated carbon (Pd/C)

- Diiodo(p-cymene)ruthenium(II) dimer with chiral phosphine ligands such as Mandyphos

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands

Hydrogenation is typically carried out in ethanol or dichloromethane under hydrogen pressures ranging from 1 to 4 MPa, at temperatures between 25°C and 60°C, for durations from 6 to 20 hours. These conditions allow for high conversion rates and excellent stereoselectivity.

Purification and Characterization

Purification is often achieved by recrystallization using solvents such as isopropyl acetate, petroleum ether, or ethyl acetate mixtures. The final product is characterized by:

- NMR spectroscopy (1H and 13C)

- Mass spectrometry (MS)

- X-ray crystallography to confirm stereochemistry and crystalline structure

Representative Experimental Data

| Step | Catalyst / Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | - | Room temp | Atmospheric | 2-4 | >90 | Efficient amino protection |

| Chloromethyl Esterification | Chloromethyl methyl ether / base | DCM or toluene | Room temp | Atmospheric | 1-2 | 65-85 | Formation of chloromethyl ester |

| Hydrogenation (Pd/C) | Pd/C 10% | Ethanol | 25 | 1.0 | 20 | 73.8 | High stereoselectivity |

| Hydrogenation (Ru catalyst) | Diiodo(p-cymene)ruthenium(II) dimer + Mandyphos | Ethanol or DCM/water | 40-60 | 2-4 | 6-16 | 86.9 - 95.0 | Excellent enantiomeric excess |

| Hydrogenation (Rh catalyst) | Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate + chiral ligand | Ethanol | 40 | 1.5 | ~20 | 73-90 | Used in autoclave for scale-up |

Research Findings and Analysis

- The use of chiral phosphine ligands such as Mandyphos in ruthenium-catalyzed hydrogenation significantly enhances enantioselectivity and yield, achieving up to 95% yield with high stereochemical purity.

- Hydrogenation under controlled pressure and temperature conditions is crucial to maintain the (R)-configuration and avoid racemization.

- The Boc protecting group remains stable under hydrogenation conditions, allowing for direct use of the protected amino acid derivative in subsequent synthetic steps.

- Purification by recrystallization from mixed solvents yields the compound in high purity, suitable for pharmaceutical applications.

- Alternative methods such as coupling reactions mediated by carbodiimide reagents (EDC·HCl) and hydroxylbenzotriazole (HOBt) are used in related amino acid derivative syntheses but less commonly for direct chloromethyl ester formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate to maximize yield and purity?

- Methodology : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) under room temperature (RT) for 14 hours. Purify the crude product via preparative HPLC with a C18 column and gradient elution (e.g., 65–75% acetonitrile in 10 mM NH₄OAc) . Alternatively, column chromatography using silica gel and EtOAc/hexane gradients (5–20%) can isolate stereoisomers .

- Key Variables : Catalyst loading (e.g., DMAP at 0.057 mmol per 0.284 mmol substrate), solvent choice, and purification efficiency impact yield.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Structural Confirmation :

- 1H/13C NMR : Assign stereochemistry via chemical shifts (e.g., tert-butyl groups at δ ~1.4 ppm, Boc-protected amines at δ ~5.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for intermediates) .

- Purity Analysis :

- HPLC : Use C18 columns with UV detection to monitor impurities .

- Optical Rotation : Measure [α]D values to verify enantiomeric purity (e.g., −18.9° to +19.4° in methanol) .

Q. How should the compound be stored to maintain stability during experimental workflows?

- Storage Conditions : Store at RT in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the Boc group .

- Handling : Use inert atmospheres (e.g., N₂) during synthesis to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can stereochemical integrity at the (R)-chloromethyl group be preserved during synthesis?

- Chiral Auxiliaries : Employ chiral triflate esters or Boc-protected amino acids (e.g., (S)- or (R)-configured precursors) to control stereochemistry .

- Monitoring : Use chiral HPLC or polarimetry to detect racemization. For example, optical rotation discrepancies >1° indicate stereochemical drift .

Q. What strategies mitigate racemization during Boc-group coupling reactions?

- Reaction Optimization :

- Use low temperatures (0–5°C) during coupling to slow racemization.

- Replace DCC with milder agents like EDC/HOBt to reduce side reactions .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 33% vs. 80%)?

- Critical Variables :

- Catalyst loading (e.g., DMAP at 0.057 mmol vs. 0.1 mmol) .

- Solvent polarity (CH₂Cl₂ vs. THF) affects reaction kinetics .

- Troubleshooting :

- Conduct Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and purification protocols .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Liver Microsomes : Assess metabolic stability by incubating with cytochrome P450 enzymes and measuring half-life (t½) .

- Plasma Stability Assays : Monitor degradation in plasma (e.g., rat or human) under physiological conditions .

Q. How can this compound be incorporated into peptidomimetic drug candidates targeting protease inhibition?

- Peptide Backbone Integration :

- Use solid-phase synthesis to attach the compound to peptide chains via its carboxylic acid moiety .

- Replace labile chloromethyl groups with stable linkers (e.g., amides) for in vivo applications .

- Biological Testing :

- Screen against serine proteases (e.g., thrombin) using fluorogenic substrates to measure IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。